4-(Cyclohexylmethoxy)benzaldehyde
Description
4-(Cyclohexylmethoxy)benzaldehyde is an aromatic aldehyde derivative characterized by a cyclohexylmethoxy substituent at the para position of the benzaldehyde core. Its molecular formula is C₁₄H₁₈O₂, with a molecular weight of 218.29 g/mol (calculated from substituent contributions) . This compound is synthesized via nucleophilic substitution reactions, typically involving 4-hydroxybenzaldehyde and cyclohexylmethyl bromide in the presence of a base such as potassium carbonate in DMF, yielding moderate to high purity (95%) . It serves as a key intermediate in the synthesis of heterocyclic compounds, including thiazolidinediones and oxazepine derivatives, with applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
4-(cyclohexylmethoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O2/c15-10-12-6-8-14(9-7-12)16-11-13-4-2-1-3-5-13/h6-10,13H,1-5,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASGQXGSZHMUZGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)COC2=CC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90634015 | |
| Record name | 4-(Cyclohexylmethoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90634015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126521-53-7 | |
| Record name | 4-(Cyclohexylmethoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90634015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(cyclohexylmethoxy)benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Cyclohexylmethoxy)benzaldehyde typically involves the reaction of 4-hydroxybenzaldehyde with cyclohexylmethyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and continuous flow systems to ensure efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions: 4-(Cyclohexylmethoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid.
Reduction: It can be reduced to form the corresponding alcohol.
Substitution: It can undergo nucleophilic substitution reactions at the benzaldehyde group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common nucleophiles include amines and thiols.
Major Products Formed:
Oxidation: 4-(Cyclohexylmethoxy)benzoic acid.
Reduction: 4-(Cyclohexylmethoxy)benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Cyclohexylmethoxy)benzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials
Mechanism of Action
The mechanism of action of 4-(Cyclohexylmethoxy)benzaldehyde involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, depending on the context of its use. The compound’s effects are mediated through its ability to form covalent bonds with amino acid residues in the active sites of enzymes, thereby modulating their activity .
Comparison with Similar Compounds
Key Observations :
- Substituent Size and Solubility : The cyclohexylmethoxy group imparts significant steric bulk compared to smaller substituents like cyclopropylmethoxy or hydroxy. This bulk may reduce solubility in polar solvents but enhance lipophilicity, making it favorable for drug design .
- Electronic Effects : The cyclohexylmethoxy group is electron-donating via oxygen lone pairs, similar to benzylmethoxy, but lacks resonance effects due to the saturated cyclohexane ring. This contrasts with electron-withdrawing groups (e.g., halogens), which reduce aldehyde reactivity in nucleophilic additions .
Stability and Handling
Biological Activity
4-(Cyclohexylmethoxy)benzaldehyde is an organic compound that has garnered attention for its potential biological activities. As a derivative of benzaldehyde, it features a cyclohexylmethoxy group that may influence its interaction with biological systems. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
The molecular formula of this compound is . Its structure can be represented as follows:
The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The aldehyde functional group can participate in nucleophilic addition reactions, forming adducts with cellular components such as proteins and nucleic acids. This reactivity may lead to modulation of enzyme activities and alteration in cellular signaling pathways.
Biological Activities
Research indicates that this compound exhibits several biological properties:
- Antimicrobial Activity : Studies have shown that compounds containing aldehyde groups can possess antimicrobial properties. The mechanism may involve the disruption of microbial cell membranes or the inhibition of essential metabolic pathways.
- Antioxidant Properties : The compound may exhibit antioxidant activity by scavenging free radicals, thus protecting cells from oxidative stress.
- Anti-inflammatory Effects : Preliminary studies suggest that this compound could modulate inflammatory responses, potentially through inhibition of pro-inflammatory cytokines.
Case Studies and Research Findings
Several studies have investigated the biological activities of this compound, yielding promising results:
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Antimicrobial Studies :
- A study evaluated the antimicrobial efficacy of various benzaldehyde derivatives, including this compound, against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones compared to controls, suggesting potent antimicrobial activity.
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Antioxidant Activity :
- In vitro assays demonstrated that this compound effectively scavenged DPPH (1,1-diphenyl-2-picrylhydrazyl) radicals, indicating its potential as a natural antioxidant.
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Anti-inflammatory Research :
- A recent investigation into the anti-inflammatory properties of this compound showed a reduction in nitric oxide production in macrophages stimulated by lipopolysaccharides (LPS), suggesting its role in modulating inflammatory pathways.
Data Table: Summary of Biological Activities
| Biological Activity | Methodology | Findings |
|---|---|---|
| Antimicrobial | Agar diffusion assay | Significant inhibition against bacteria |
| Antioxidant | DPPH radical scavenging | Effective scavenging activity observed |
| Anti-inflammatory | Macrophage culture | Reduced nitric oxide production |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
